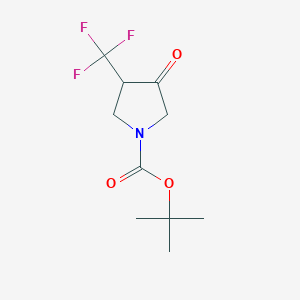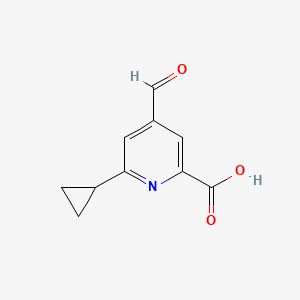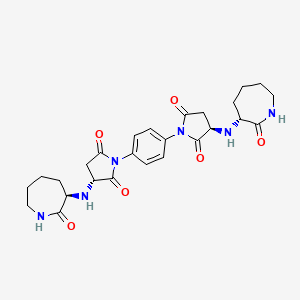
Pcsk9-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pcsk9-IN-2 is a compound that targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein involved in cholesterol metabolism. PCSK9 inhibitors, including this compound, have gained attention for their potential in treating hypercholesterolemia and cardiovascular diseases by reducing low-density lipoprotein cholesterol (LDL-C) levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: Initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Coupling Reactions: The final steps involve coupling the intermediates under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
Pcsk9-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing functional groups in this compound with other groups, using reagents like halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides and other nucleophiles are used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Pcsk9-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study PCSK9 inhibition and its effects on cholesterol metabolism.
Biology: Investigated for its role in regulating lipid levels and its potential impact on cellular processes.
Medicine: Explored as a therapeutic agent for treating hypercholesterolemia and reducing cardiovascular risk.
Mécanisme D'action
Pcsk9-IN-2 exerts its effects by binding to PCSK9, preventing it from interacting with low-density lipoprotein receptors (LDLR). This inhibition leads to increased recycling of LDLR to the cell surface, enhancing the clearance of LDL-C from the bloodstream. The molecular targets include PCSK9 and LDLR, and the pathways involved are related to cholesterol metabolism and homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alirocumab: A monoclonal antibody that inhibits PCSK9, used to lower LDL-C levels.
Evolocumab: Another monoclonal antibody targeting PCSK9, with similar effects on cholesterol metabolism.
Inclisiran: A small interfering RNA that reduces PCSK9 levels, leading to lower LDL-C
Uniqueness of Pcsk9-IN-2
This compound is unique in its specific binding affinity and inhibitory effects on PCSK9. Unlike monoclonal antibodies, this compound may offer advantages in terms of stability, ease of synthesis, and potential for oral administration .
Propriétés
Formule moléculaire |
C26H32N6O6 |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
(3R)-1-[4-[(3R)-2,5-dioxo-3-[[(3R)-2-oxoazepan-3-yl]amino]pyrrolidin-1-yl]phenyl]-3-[[(3R)-2-oxoazepan-3-yl]amino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H32N6O6/c33-21-13-19(29-17-5-1-3-11-27-23(17)35)25(37)31(21)15-7-9-16(10-8-15)32-22(34)14-20(26(32)38)30-18-6-2-4-12-28-24(18)36/h7-10,17-20,29-30H,1-6,11-14H2,(H,27,35)(H,28,36)/t17-,18-,19-,20-/m1/s1 |
Clé InChI |
HHZNNXTVGFYZFQ-UAFMIMERSA-N |
SMILES isomérique |
C1CCNC(=O)[C@@H](C1)N[C@@H]2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)C[C@H](C4=O)N[C@@H]5CCCCNC5=O |
SMILES canonique |
C1CCNC(=O)C(C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCNC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13918160.png)

![Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate](/img/structure/B13918181.png)
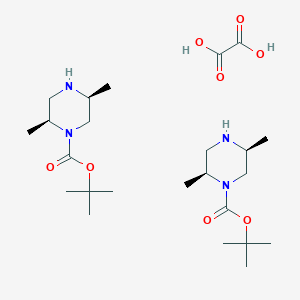

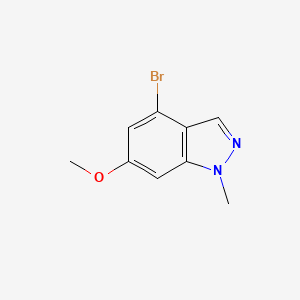


![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)

![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
